molecular formula C25H16BrCl2NO4 B12036263 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355433-04-4

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12036263
CAS No.: 355433-04-4
M. Wt: 545.2 g/mol
InChI Key: OPHPQPBBYHSHFF-UHFFFAOYSA-N
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Description

This compound belongs to a class of quinoline-4-carboxylate derivatives characterized by substituted aryl groups at the 2-position of the quinoline core and an esterified 2-oxoethyl moiety. The target molecule features:

  • Quinoline substituents: A 6-bromo group (electron-withdrawing) and a 2-(4-methoxyphenyl) group (electron-donating).
  • Ester moiety: A 2-(2,4-dichlorophenyl)-2-oxoethyl group, contributing steric bulk and lipophilicity. Its molecular formula is C₂₅H₁₇BrCl₂NO₄ (inferred from analogs in and ), with an approximate molecular weight of 549.6 g/mol and a high computed lipophilicity (XLogP3 ≈ 7.7) .

Properties

CAS No.

355433-04-4

Molecular Formula

C25H16BrCl2NO4

Molecular Weight

545.2 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H16BrCl2NO4/c1-32-17-6-2-14(3-7-17)23-12-20(19-10-15(26)4-9-22(19)29-23)25(31)33-13-24(30)18-8-5-16(27)11-21(18)28/h2-12H,13H2,1H3

InChI Key

OPHPQPBBYHSHFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 2,4-dichlorobenzaldehyde, 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and ethyl oxalyl chloride. The reactions may involve condensation, bromination, and esterification steps under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Quinoline Substituents Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Properties
Target Compound 6-Br, 2-(4-OCH₃-Ph) 2-(2,4-Cl₂-Ph)-2-oxoethyl C₂₅H₁₇BrCl₂NO₄ 549.6 7.7 High lipophilicity; oral toxicity (H301)
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-Br-2-(4-Cl-Ph)quinoline-4-carboxylate (CAS 355433-01-1) 6-Br, 2-(4-Cl-Ph) 2-(2,4-Cl₂-Ph)-2-oxoethyl C₂₄H₁₃BrCl₃NO₃ 549.6 7.7 Similar lipophilicity; Cl substituent enhances electron-withdrawing effects
2-(4-Cl-Ph)-2-oxoethyl 6-Br-3-Me-2-(4-Me-Ph)quinoline-4-carboxylate () 6-Br, 3-Me, 2-(4-Me-Ph) 2-(4-Cl-Ph)-2-oxoethyl C₂₆H₁₉BrClNO₃ 508.8 N/A Methyl groups increase steric hindrance; lower molecular weight
2-(4-Et-Ph)-2-oxoethyl 6-Br-2-(4-Br-Ph)quinoline-4-carboxylate () 6-Br, 2-(4-Br-Ph) 2-(4-Et-Ph)-2-oxoethyl C₂₆H₁₉Br₂NO₃ 562.2 N/A Bromine increases molecular weight; ethyl group enhances lipophilicity
2-(4-NO₂-Ph)-2-oxoethyl 2-(2,4-Cl₂-Ph)quinoline-4-carboxylate () 2-(2,4-Cl₂-Ph) 2-(4-NO₂-Ph)-2-oxoethyl C₂₄H₁₄Cl₂N₂O₅ 481.3 N/A Nitro group introduces strong electron-withdrawing effects; lower stability

Key Structural and Functional Differences

Quinoline Core Modifications: Electron-Donating vs. Steric Effects: Methyl groups () reduce steric hindrance compared to bulkier substituents like methoxy or bromine .

Ester Group Variations: Lipophilicity: The 2,4-dichlorophenyl group (target) contributes higher lipophilicity (XLogP3 = 7.7) than ethyl () or nitro-containing analogs () . Toxicity: Oral toxicity (H301) is noted for the target compound, while safety data for analogs remain unspecified .

Synthetic Routes :

  • The target compound likely employs Pd-catalyzed cross-coupling (similar to and ) using 4-methoxyphenyl boronic acid, contrasting with chloro- or bromo-substituted precursors in analogs .

Research Implications

  • Drug Design : The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to halogenated analogs, making it a candidate for further pharmacokinetic studies .

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic derivative of quinoline that has garnered attention due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C25H17BrClNO4\text{C}_{25}\text{H}_{17}\text{BrCl}\text{N}\text{O}_4

This structure features a quinoline core substituted with various functional groups that enhance its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer and antimicrobial activities. The following sections detail these activities based on recent studies.

Anti-Cancer Activity

  • Mechanism of Action :
    • The compound acts by inhibiting key enzymes involved in cancer cell proliferation, particularly targeting the EGFR (Epidermal Growth Factor Receptor) pathway. Inhibition of EGFR has been linked to reduced tumor growth in various cancers.
  • In Vitro Studies :
    • A study evaluated the cytotoxic effects against two cancer cell lines: HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound demonstrated IC50 values of 0.137–0.332 µg/mL for HepG2 and 0.164–0.583 µg/mL for MCF-7, indicating potent anti-proliferative properties compared to standard treatments like erlotinib .
  • Case Study :
    • In a comparative analysis with other quinoline derivatives, this compound showed superior cytotoxicity, suggesting its potential as a lead candidate for further development in cancer therapies .

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • The compound has been tested against various microbial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. It exhibited minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics like neomycin .
  • Mechanism of Action :
    • The antimicrobial activity is attributed to the compound's ability to inhibit microbial DNA gyrase, a crucial enzyme for bacterial DNA replication .

Comparative Biological Activity Table

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReference
Anti-CancerHepG20.137–0.332 µg/mL
MCF-70.164–0.583 µg/mL
AntimicrobialS. aureusMIC: 4-fold > neomycin
E. coliMIC: 16-fold > neomycin
C. albicansMIC: 8-fold > neomycin

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